molecular formula C10H12N4 B15120675 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- CAS No. 67130-87-4

2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

Katalognummer: B15120675
CAS-Nummer: 67130-87-4
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: RXMQRNCMOIWRCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- is a chemical compound with the molecular formula C10H11N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- typically involves the reaction of pyrazine derivatives with piperidine. One common method involves the nucleophilic substitution reaction where a halogenated pyrazine compound reacts with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the piperidinyl group can enhance lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Pyrazinecarbonitrile, 3-chloro-5-(1-piperidinyl)
  • 2-Pyridinecarbonitrile
  • 3-Pyridinecarbonitrile

Uniqueness

2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group enhances its potential for biological activity, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

67130-87-4

Molekularformel

C10H12N4

Molekulargewicht

188.23 g/mol

IUPAC-Name

3-piperidin-1-ylpyrazine-2-carbonitrile

InChI

InChI=1S/C10H12N4/c11-8-9-10(13-5-4-12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2

InChI-Schlüssel

RXMQRNCMOIWRCL-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC=CN=C2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.